

# ENV105 (Carotuximab): A Comparative Guide for Researchers in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ENV105 (carotuximab) performance in established disease models, supported by experimental data.

ENV105 is an investigational first-in-class monoclonal antibody that targets CD105 (endoglin), a protein identified as a key driver of resistance to various cancer treatments. Upregulation of CD105 in response to standard therapies is associated with treatment resistance and disease relapse. By targeting CD105, ENV105 aims to reverse this drug resistance and restore the effectiveness of standard cancer therapies.[1]

## **Performance in Established Disease Models**

ENV105 is currently undergoing clinical evaluation in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC).

## **Metastatic Castration-Resistant Prostate Cancer** (mCRPC)

An ongoing Phase 2 clinical trial (NCT05534646) is evaluating the safety and efficacy of ENV105 in combination with the androgen receptor signaling inhibitor (ARSI) apalutamide in patients with mCRPC who have progressed on at least one prior ARSI therapy.[2][3]

Interim Efficacy and Safety Data (Phase 2, NCT05534646)



The trial includes a safety lead-in cohort of 10 patients, with interim analysis demonstrating a favorable safety profile with no dose-limiting toxicities or unexpected adverse events.[1][4] Efficacy data from this cohort has shown promising results compared to standard-of-care therapies.

| Performance Metric                                       | ENV105 + Apalutamide<br>(Interim Phase 2 Data)                                   | Standard of Care<br>(Historical/Trial<br>Comparators)                   |
|----------------------------------------------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Median Progression-Free<br>Survival (PFS)                | 13.7 months                                                                      | 3.7 months (2nd or 3rd line<br>hormone therapy - CARD trial)<br>[5]     |
| 8.0 months (Chemotherapy - cabazitaxel in CARD trial)[5] |                                                                                  |                                                                         |
| Clinical Benefit Rate                                    | 86% of patients showed clinical benefit                                          | Not directly comparable, but indicates a high rate of disease control.  |
| Prostate-Specific Antigen (PSA) Response                 | 7 out of 9 evaluable patients<br>showed a decrease in PSA<br>from baseline       | Varies by treatment; a ≥50% decline is a common measure of response.[6] |
| Safety                                                   | Well-tolerated; no Grade 3 or 4 toxicities reported in the safety lead-in.[1][4] | Chemotherapy is associated with greater toxicity.[5]                    |

## **Non-Small Cell Lung Cancer (NSCLC)**

A Phase 1 clinical trial (NCT05401110) is currently underway to evaluate the safety and tolerably of ENV105 in combination with osimertinib for the treatment of advanced, EGFR-mutated NSCLC in patients who have developed resistance to osimertinib or have shown partial sensitivity.[7][8] Preclinical models have suggested that targeting CD105 with ENV105 can restore treatment sensitivity to EGFR-targeted therapies like osimertinib.[9]

# Mechanism of Action: Targeting the CD105 Signaling Pathway







CD105, or endoglin, is a transmembrane glycoprotein that acts as a co-receptor for the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling complex. It is highly expressed on proliferating endothelial cells and is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[10][11] In endothelial cells, TGF- $\beta$  signaling can proceed through two distinct type I receptors (ALK1 and ALK5) with opposing effects on cell proliferation. CD105 is believed to promote the pro-angiogenic ALK1 pathway. By blocking CD105, ENV105 is thought to inhibit angiogenesis and restore sensitivity to anti-cancer therapies.





Click to download full resolution via product page

Caption: CD105 signaling pathway in endothelial cells and ENV105's mechanism of action.



# Experimental Protocols Phase 2 Study of Apalutamide with Carotuximab in mCRPC (NCT05534646)

This is an open-label, multi-site study with a safety lead-in followed by a randomized Phase 2 stage.[2]

- Patient Population: Men with mCRPC who have progressed on a prior androgen receptor signaling inhibitor (ARSI) therapy. Patients who have had prior docetaxel in the castrationsensitive setting are permitted. Key exclusion criteria include recent thrombotic or cardiovascular events.[3]
- Intervention:
  - Safety Lead-in (n=10): Apalutamide (240 mg daily) in combination with intravenous carotuximab. The dosing for carotuximab is 3 mg/kg on day 1 of cycle 1, 7 mg/kg on day 4, 10 mg/kg on days 8, 15, and 22, and then 15 mg/kg on day 1 of cycle 2 and every 4 weeks thereafter.[4]
  - Randomized Phase 2 (n=90): Patients are randomized 1:1 to receive either apalutamide
    alone or apalutamide in combination with carotuximab. Patients in the apalutamide alone
    arm are permitted to cross over to the combination therapy upon radiographic progression.
    [3][4]
- Primary Endpoint: Radiographic progression-free survival (rPFS).[3]
- Secondary Endpoints: Incidence of adverse events, overall response rate (ORR), and biochemical progression-free survival.[2]

#### Assessment of Endpoints:

Radiographic Progression-Free Survival (rPFS): Defined as the time from randomization to
the first evidence of radiographic disease progression as assessed by Response Evaluation
Criteria in Solid Tumors (RECIST 1.1) and Prostate Cancer Working Group 3 (PCWG3)
criteria, or death from any cause.[2][5] Radiographic progression in bone is defined by the
appearance of two or more new lesions on a bone scan.[12]



PSA Response: A PSA decline of at least 50% from baseline, confirmed by a second PSA value 4 or more weeks later, is a common measure of response.

# Phase 1 Study of Osimertinib with Carotuximab in NSCLC (NCT05401110)

This is an open-label, Phase 1 trial to evaluate the safety and determine the recommended Phase 2 dose (RP2D) of the combination therapy.[8]

- Patient Population: Patients with advanced, EGFR-mutated NSCLC who have developed resistance to or have partial sensitivity to osimertinib. Patients with untreated, asymptomatic, and stable brain metastases are allowed.[8]
- Intervention: Osimertinib administered orally daily (40mg or 80mg) in combination with carotuximab administered intravenously (10mg/kg or 15 mg/kg) weekly for the first four weeks, then every two weeks.[13]
- Primary Endpoint: Number of adverse events and dose-limiting toxicities to determine the recommended Phase 2 dose.[7]
- Secondary Endpoints: Objective response rate, duration of response, progression-free survival, and disease control rate.[8]





Click to download full resolution via product page

Caption: Experimental workflow for the Phase 2 clinical trial of ENV105 in mCRPC.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. urologytimes.com [urologytimes.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study of Osimertinib with Carotuximab in Advanced, EGFR-mutated Non-Small Cell Lung Cancer | Clinical Research Trial Listing [centerwatch.com]
- 9. carotuximab IV (ENV-105) / Tracon Pharma, Kairos Pharma [delta.larvol.com]
- 10. CD105 (Endoglin): A Potential Anticancer Therapeutic Inhibits Mitogenesis and Map Kinase Pathway Activation | Anticancer Research [ar.iiarjournals.org]
- 11. cuaj.ca [cuaj.ca]
- 12. TABLE 1. Prostate Cancer Working Group 2 Criteria Regarding Progression for Clinical Trial Eligibility by Disease Manifestation [med-iq.com]
- 13. biotechhunter.com [biotechhunter.com]
- To cite this document: BenchChem. [ENV105 (Carotuximab): A Comparative Guide for Researchers in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1173443#y-105-performance-in-established-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com